

Technical Support Center: RG7800 Clinical Development

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Compound of Interest		
Compound Name:	RG7800	
Cat. No.:	B610458	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with information regarding the clinical development of **RG7800**, a former investigational SMN2 splicing modifier for the treatment of Spinal Muscular Atrophy (SMA). The content addresses key challenges encountered during its development, particularly the preclinical safety findings that led to the program's discontinuation.

Frequently Asked Questions (FAQs)

Q1: What was the primary objective of the **RG7800** clinical development program?

A1: The primary objective was to evaluate **RG7800** as a potential oral therapy for Spinal Muscular Atrophy (SMA).[1][2][3] The program aimed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of **RG7800** in increasing the production of functional Survival of Motor Neuron (SMN) protein by modifying the splicing of SMN2 mRNA.[1] [3]

Q2: What was the mechanism of action of **RG7800**?

A2: **RG7800** is an orally bioavailable small molecule that acts as an SMN2 splicing modifier. It selectively promotes the inclusion of exon 7 into the mRNA transcribed from the SMN2 gene. This corrected splicing leads to the production of full-length, functional SMN protein, which is deficient in individuals with SMA.

Q3: What were the key clinical trials conducted for **RG7800**?







A3: The clinical development program for **RG7800** included a Phase 1 study in healthy adult volunteers and a Phase 1b/2a trial in adult and pediatric patients with SMA, known as the MOONFISH study.

Q4: What were the main efficacy findings from the clinical trials?

A4: In the Phase 1 trial with healthy volunteers, **RG7800** demonstrated a dose-dependent increase in full-length SMN2 mRNA. The first cohort of the MOONFISH trial in SMA patients showed that a 10 mg daily dose of **RG7800** over 12 weeks resulted in up to a two-fold increase in SMN protein levels and up to a three-fold increase in the ratio of full-length SMN2 mRNA to a truncated form.

Q5: What was the major challenge that led to the discontinuation of **RG7800**'s clinical development?

A5: The clinical development of **RG7800** was halted due to an unexpected safety finding in a long-term preclinical toxicology study. Specifically, non-reversible histological changes were observed in the retinas of cynomolgus monkeys.

Q6: Was the retinal toxicity observed in monkeys also seen in human patients?

A6: No. An internal review of safety data from all patients in the MOONFISH trial was conducted, and no similar safety issues, including the retinal findings, were identified in human subjects. The retinal toxicity in the animal study was observed at **RG7800** concentrations higher than those explored in patients.

Q7: What were the specific retinal findings in the preclinical animal studies?

A7: While detailed public reports on **RG7800**'s specific retinal pathology are scarce, studies on its successor compound, risdiplam, which also showed retinal toxicity in monkeys, revealed peripheral photoreceptor degeneration and microcystoid macular degeneration. This toxicity in monkeys appeared to be species-specific and was observed after 5-6 months of daily treatment at exposures higher than the therapeutic dose in humans.

Q8: What happened to the patients enrolled in the MOONFISH trial after it was suspended?



A8: Dosing in the MOONFISH trial was suspended as a precautionary measure, and the trial was placed on clinical hold by the U.S. Food and Drug Administration (FDA). All enrolled patients were informed of the preclinical finding and were followed up according to the study protocol.

Troubleshooting Guides

This section provides guidance on potential issues that researchers might encounter when working with similar small molecule splicing modifiers, drawing lessons from the **RG7800** development program.

Issue 1: Discrepancy between preclinical and clinical safety signals, particularly ocular toxicity.

- Possible Cause: Species-specific toxicity. The retinal toxicity of SMN2 splicing modifiers like RG7800 and its successor, risdiplam, was observed in cynomolgus monkeys but not in humans at therapeutic doses. This may be due to differences in drug metabolism, tissue distribution, or inherent physiological differences in the retina, such as melanin binding.
- Troubleshooting Steps:
 - Thorough Cross-Species Toxicology: Conduct comprehensive toxicology studies in at least two species (one rodent and one non-rodent, typically a primate for biologics and certain small molecules) to identify potential species-specific toxicities.
 - Investigate Mechanism of Toxicity: If toxicity is observed in a preclinical model, conduct mechanistic studies to understand the underlying cause. For ocular toxicity, this could involve investigating drug distribution in ocular tissues, melanin binding assays, and in vitro studies on retinal cells from different species.
 - Careful Dose Extrapolation: When determining the starting dose for human trials, use allometric scaling and consider the no-observed-adverse-effect level (NOAEL) from the most sensitive species. The systemic exposure at the NOAEL for retinal toxicity in monkeys was a key consideration for risdiplam's clinical development.
 - Enhanced Clinical Monitoring: If a preclinical safety signal of concern is identified, implement a robust monitoring plan in early-phase clinical trials. For the SMN2 splicing modifiers, this included comprehensive ophthalmologic assessments.



Issue 2: Difficulty in quantitatively assessing target engagement and pharmacodynamic effects in accessible tissues.

- Possible Cause: The need for sensitive and reliable biomarkers that correlate with the drug's mechanism of action. For RG7800, the key pharmacodynamic markers were the levels of full-length SMN2 mRNA and SMN protein.
- Troubleshooting Steps:
 - Develop and Validate Biomarker Assays: Before initiating clinical trials, develop and validate sensitive and reliable assays to measure target engagement and pharmacodynamic effects in easily accessible tissues like blood. For SMN protein, an electrochemiluminescence (ECL)-based immunoassay has been shown to be effective.
 - Establish Baseline Levels: Measure baseline levels of the biomarker in the target patient population to understand the natural variability and to have a clear reference point for assessing the drug's effect.
 - Correlate with Clinical Outcomes: In later-phase trials, correlate the changes in biomarker levels with clinical outcomes to establish the biomarker's utility as a surrogate endpoint.

Data Presentation

Table 1: Summary of RG7800 Clinical Trial Data



Parameter	Phase 1 (Healthy Volunteers)	MOONFISH (Phase 2a, First Cohort)
Participants	48 healthy adult males	13 adult and adolescent SMA patients
Dosage	Single ascending oral doses	10 mg once daily
Treatment Duration	Single dose	12 weeks
Primary Endpoints	Safety, tolerability, pharmacokinetics	Safety, tolerability, pharmacokinetics, pharmacodynamics
Pharmacodynamic Outcomes	Dose-dependent increase in full-length SMN2 mRNA	Up to 2-fold increase in SMN protein in whole bloodUp to 3-fold increase in the ratio of full-length SMN2 mRNA to SMN2Δ7 mRNA
Key Safety Findings	Well tolerated at all doses studied	Well tolerated

Experimental Protocols

1. Measurement of SMN Protein Levels in Whole Blood

This protocol is based on the principles of the electrochemiluminescence (ECL) immunoassay, a method shown to be reliable for quantifying SMN protein in clinical trials of SMN-upregulating therapies.

- Objective: To quantify the concentration of SMN protein in whole blood samples.
- Methodology:
 - Sample Collection: Collect whole blood samples in EDTA tubes.
 - Lysate Preparation: Lyse the whole blood cells to release the intracellular proteins, including SMN. This is typically done using a lysis buffer containing detergents and protease inhibitors.

Troubleshooting & Optimization





Immunoassay:

- A capture antibody specific for SMN protein is coated onto the surface of an electrodecontaining microplate.
- The cell lysate is added to the wells, and the SMN protein binds to the capture antibody.
- A detection antibody, also specific for SMN protein and labeled with an electrochemiluminescent tag (e.g., a ruthenium complex), is added.
- After incubation and washing steps, a voltage is applied to the electrode. This triggers an electrochemical reaction that causes the tag on the detection antibody to emit light.
- Detection and Quantification: The intensity of the emitted light is measured by a specialized plate reader. The light intensity is proportional to the amount of SMN protein in the sample. A standard curve is generated using recombinant SMN protein of known concentrations to determine the concentration of SMN protein in the patient samples.

2. Preclinical Assessment of Ocular Toxicity in Non-Human Primates

This is a generalized protocol based on standard practices for long-term toxicology studies in cynomolgus monkeys, informed by the challenges faced during the development of SMN2 splicing modifiers.

 Objective: To evaluate the potential for a test article to induce ocular toxicity following chronic administration.

Methodology:

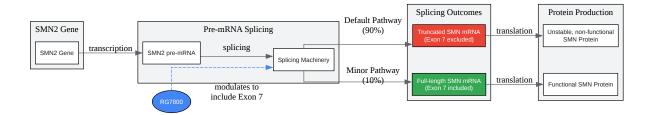
- Animal Model: Use of a relevant non-human primate species, such as the cynomolgus monkey.
- Dosing: Administer the test article (e.g., daily oral gavage) at multiple dose levels (low, mid, and high) and a vehicle control for an extended period (e.g., 39 weeks or longer).
 Dose selection should be based on earlier dose-range-finding studies.



- In-Life Ophthalmic Examinations: Conduct regular ophthalmic examinations throughout the study at predefined intervals (e.g., baseline, monthly, and at termination). These examinations should include:
 - Slit-lamp biomicroscopy: To examine the anterior segment of the eye.
 - Indirect ophthalmoscopy: To examine the fundus, including the retina, optic disc, and vitreous humor.
 - Fundus photography: To document any abnormalities.
 - Optical Coherence Tomography (OCT): To obtain high-resolution cross-sectional images of the retina to detect subtle structural changes.
 - Electroretinography (ERG): To assess the functional integrity of the retina by measuring its electrical response to light stimuli.
- Post-Mortem Evaluation:
 - At the end of the study, perform a gross pathological examination of the eyes.
 - Conduct a detailed histopathological evaluation of the eyes. This involves fixing, embedding, sectioning, and staining the ocular tissues to examine the cellular structure of the retina and other ocular components under a microscope. Special attention should be given to the photoreceptor layer and the retinal pigment epithelium.

Visualizations

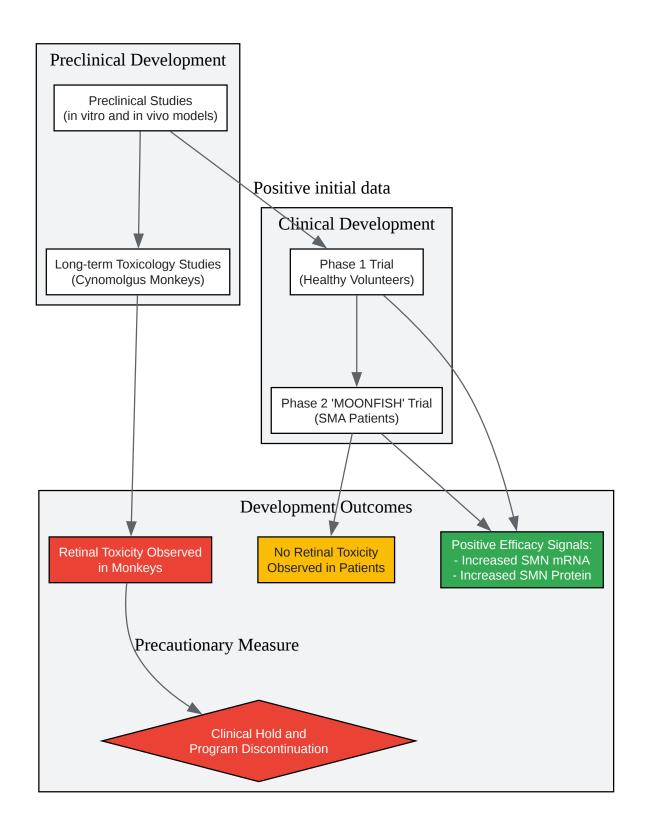




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Caption: Mechanism of action of RG7800 as an SMN2 splicing modifier.





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